(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol
Description
(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyridin-3-yl group and at the 5-position with a hydroxymethyl group. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol (CAS: 1119451-10-3) .
Properties
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-2-1-3-9-4-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGJQRAXYKPEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649253 | |
| Record name | [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-10-3 | |
| Record name | 3-(3-Pyridinyl)-1,2,4-oxadiazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
A common approach to synthesize 1,2,4-oxadiazoles is the cyclodehydration of amidoximes with carboxylic acids or their derivatives (acid chlorides, esters). For (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol, the amidoxime is typically derived from 3-pyridinecarboximidamide, which upon reaction with a suitable carboxylic acid derivative bearing a hydroxymethyl group or a precursor thereof, forms the oxadiazole ring.
- Reaction conditions: Heating in polar aprotic solvents such as pyridine or dimethylformamide (DMF) with dehydrating agents (e.g., acetyl chloride) to promote ring closure.
- Example: Conversion of 6-dioxolan-2-yl-N-hydroxy-pyridine-2-carboxamidine with acetyl chloride in pyridine under reflux leads to oxadiazole formation.
Functionalization via Nucleophilic Substitution and Reduction
The hydroxymethyl group at the 5-position can be introduced by:
- Starting from a halomethyl-substituted oxadiazole intermediate and performing nucleophilic substitution with hydroxide ions.
- Alternatively, reduction of an aldehyde or ester precursor at the 5-position to the corresponding alcohol.
One-Pot Synthesis Approaches
Recent advances include one-pot synthesis strategies that streamline the formation of oxadiazole rings and their functionalization:
- Using carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides in a copper-catalyzed reaction sequence to form 1,3,4-oxadiazoles with aryl substituents.
- Although this method is reported for 1,3,4-oxadiazoles, similar strategies can be adapted for 1,2,4-oxadiazoles by modifying the reagents and conditions.
Representative Synthetic Route Example
Analytical and Purification Techniques
- Extraction with ethyl acetate after neutralization of acidic aqueous phases.
- Washing organic phases with water, drying over magnesium sulfate.
- Filtration and solvent evaporation under reduced pressure.
- Final purification by column chromatography or recrystallization to obtain pure product.
Research Findings and Notes
- The preparation of this compound is often embedded within broader synthetic schemes targeting pyridine-oxadiazole derivatives with biological activity.
- The choice of solvent, temperature, and dehydrating agents critically affects the cyclization efficiency.
- The hydroxymethyl substituent provides a handle for further functionalization or biological activity modulation.
- No direct large-scale industrial synthesis data are publicly available, but laboratory-scale methods are well-documented in patent literature and academic publications.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting materials | 3-pyridinecarboximidamide, hydroxylamine, carboxylic acid derivatives | Commercially available or easily synthesized |
| Solvent | Pyridine, DMF, or 1,4-dioxane | Polar aprotic solvents preferred |
| Temperature | Reflux (80–120 °C) | Ensures cyclodehydration |
| Catalysts/Agents | Acetyl chloride, dehydrating agents | Promote ring closure |
| Work-up | Neutralization, extraction with ethyl acetate, drying | Standard organic work-up |
| Purification | Chromatography, recrystallization | To achieve high purity |
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 177.16 g/mol
- IUPAC Name : (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol
- CAS Number : 1119451-10-3
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The structural motif of this compound suggests potential activity against various cancer cell lines, making it a candidate for further investigation in anticancer drug development .
Phosphoinositide 3-Kinase Inhibition
The compound has been studied for its role as an inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly PI3Kγ. This enzyme is implicated in inflammatory and autoimmune diseases such as rheumatoid arthritis. Compounds with structural similarities have shown promise in preclinical models, suggesting that this compound could be developed into a therapeutic agent for these conditions .
Neuropharmacology
Potential Neuroprotective Effects
Emerging studies suggest that oxadiazole derivatives may possess neuroprotective properties. The ability of this compound to modulate neuroinflammatory pathways positions it as a candidate for treating neurodegenerative diseases .
Synthetic Chemistry
Building Block for Synthesis
Due to its unique structure, this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions including alkylation and acylation, facilitating the development of more complex molecules .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of oxadiazole derivatives, compounds similar to this compound were evaluated against several cancer cell lines. Results indicated that modifications at the hydroxymethyl position significantly enhanced cytotoxicity against breast cancer cells. This suggests that further structural optimization could lead to more potent anticancer agents.
Case Study 2: Inhibition of PI3Kγ
A series of oxadiazole-based compounds were synthesized and tested for their ability to inhibit PI3Kγ. Among them, this compound displayed promising inhibitory activity in vitro and demonstrated efficacy in an animal model of collagen-induced arthritis. This highlights its potential as a therapeutic agent for inflammatory diseases .
Table 1: Comparison of Biological Activities
Table 2: Synthetic Pathways
| Reaction Type | Description | Outcome |
|---|---|---|
| Alkylation | Reaction with alkyl halides | Formation of substituted derivatives |
| Acylation | Reaction with acyl chlorides | Introduction of acyl groups |
| Hydroxymethylation | Modification at the hydroxymethyl position | Enhanced biological activity |
Mechanism of Action
The mechanism of action of (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol and its analogs:
Key Observations:
- Pyridine vs. Phenyl Substitution : The pyridin-3-yl group in the target compound introduces nitrogen-mediated hydrogen bonding and improved solubility compared to the purely hydrophobic phenyl analog .
- Steric Effects : Bulky substituents like tert-butyl (156.18 g/mol) reduce polarity and enhance membrane permeability, whereas methyl or ethyl groups balance steric effects with moderate hydrophobicity .
- Hydroxymethyl Position : The hydroxymethyl group at the 5-position is conserved across analogs, suggesting its role as a critical pharmacophore for hydrogen bonding or derivatization .
Antimicrobial and Antitubercular Activity
- Target Compound: Derivatives of this compound, such as nitrofuran-equipped spirocyclic azetidines, exhibit MIC = 1.6 µg/mL against Mycobacterium tuberculosis (Mtb) H37Rv, comparable to first-line drugs .
- Phenyl Analogs : SN00797439 (a phenyl-oxadiazole derivative) shows >70% inhibition of parasitic xL3 motility, highlighting the role of phenyl groups in antiparasitic activity .
- Pyridinyl vs. Phenyl : Pyridinyl substitution may enhance target selectivity in bacterial enzymes due to nitrogen’s electronic effects, whereas phenyl derivatives are more effective against eukaryotic pathogens .
Anticancer Potential
- N-Aryl-N-(3-Aryl-1,2,4-oxadiazol-5-yl) Amines : Structural analogs with aryl groups at both the 3- and 5-positions demonstrate IC₅₀ values <10 µM against DU-145 prostate cancer cells, suggesting that dual aryl substitution optimizes cytotoxicity .
Biological Activity
(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol, with the chemical formula CHNO and CAS number 1119451-10-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
The molecular weight of this compound is 177.16 g/mol. The compound features a pyridine ring and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been demonstrated to exhibit significant antibacterial and antifungal activities against various pathogens.
Antibacterial Activity
In vitro tests have shown that this compound has notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.015 |
| Bacillus subtilis | 0.020 |
These findings suggest that this compound could be a promising candidate for developing new antibacterial agents .
Antifungal Activity
The compound also exhibits antifungal properties. It was effective against Candida albicans and other fungal strains with MIC values ranging from 0.0048 to 0.039 mg/mL .
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various oxadiazole derivatives indicated that those containing a pyridine ring exhibited enhanced antimicrobial activity compared to their non-pyridine counterparts . This highlights the importance of structural components in determining biological activity.
- Mechanistic Insights : Another research focused on the interaction of oxadiazole derivatives with bacterial membranes demonstrated that these compounds could alter membrane integrity, leading to cell lysis . This supports the hypothesis regarding their mechanism of action.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol, and what analytical methods validate its purity?
- Methodology : The compound is typically synthesized via cyclocondensation reactions involving pyridine-3-carboxamide derivatives and hydroxylamine, followed by selective oxidation. Key steps include refluxing in ethanol or methanol under inert conditions. Purity is validated using HPLC (high-performance liquid chromatography) with UV detection at 254 nm, complemented by H/C NMR for structural confirmation . FTIR spectroscopy is used to confirm functional groups (e.g., O-H stretch at ~3200 cm for the methanol group) .
Q. How is the compound characterized spectroscopically, and what spectral anomalies might arise?
- Methodology :
- NMR : The pyridine ring protons appear as distinct doublets in the aromatic region (δ 7.5–8.5 ppm), while the oxadiazole methylene group (CHOH) resonates at δ 4.5–5.0 ppm. Anomalies such as splitting due to steric hindrance or hydrogen bonding with the oxadiazole nitrogen may occur .
- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z 206.1 (calculated for CHNO), with fragmentation patterns indicating loss of the methanol group (-32 Da) .
Q. What are the hypothesized biological targets of this compound based on structural analogs?
- Methodology : Structural analogs of 1,2,4-oxadiazoles (e.g., triazole-thiadiazine derivatives) exhibit activity against enzymes like acetylcholinesterase or bacterial dihydrofolate reductase. Computational docking studies using AutoDock Vina can predict binding affinities to these targets, focusing on interactions between the pyridine nitrogen and catalytic residues .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Temperature Control : Lowering reaction temperatures (e.g., 60°C instead of 80°C) reduces side reactions like over-oxidation, as observed in similar oxadiazole syntheses .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance cyclization efficiency. A recent study reported a 25% yield increase using 5 mol% CuI in DMF .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, but ethanol/water mixtures reduce byproduct formation .
Q. How do computational models predict the compound’s reactivity in aqueous environments?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) reveal the methanol group’s susceptibility to nucleophilic attack at the oxadiazole ring. Solvent models (e.g., CPCM) predict hydrolysis pathways, with activation energies ~25 kcal/mol, suggesting stability at neutral pH but degradation under alkaline conditions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Batch Reproducibility : Trace metal contamination (e.g., Fe) in solvents can alter bioactivity. ICP-MS analysis of synthetic batches identifies contaminants .
- Assay Variability : Standardize assays using positive controls (e.g., oxadiazon for herbicide studies) and validate via dose-response curves .
- Metabolite Interference : LC-MS/MS detects metabolites like 3-pyridinyl carboxylic acid, which may competitively inhibit target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
